molecular formula C18H17FO4 B2692655 Methyl 2-(4-fluorophenyl)-4-(3-methoxyphenyl)-4-oxobutanoate CAS No. 344280-52-0

Methyl 2-(4-fluorophenyl)-4-(3-methoxyphenyl)-4-oxobutanoate

Cat. No.: B2692655
CAS No.: 344280-52-0
M. Wt: 316.328
InChI Key: ZKDYOVXILMVHEN-UHFFFAOYSA-N
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Description

Methyl 2-(4-fluorophenyl)-4-(3-methoxyphenyl)-4-oxobutanoate is a chemical building block of interest in medicinal chemistry research, particularly in the development of novel neuroactive compounds. Its structure is characteristic of intermediates used in the synthesis of pyrazoline-containing molecules, which have been investigated as selective negative allosteric modulators of the NMDA receptor . The NMDA receptor is a crucial target in neuroscience due to its role in synaptic plasticity, memory formation, and various pathophysiological conditions, including Parkinson's disease, schizophrenia, and ischemia . Research into subunit-selective NMDA receptor modulators aims to develop therapeutic agents with more targeted action and fewer side effects than broad-spectrum antagonists. Furthermore, the 4-oxobutanoate (succinate) moiety is a key functional group in pharmacologically active molecules. Similar structures incorporating mono-alkyl succinate groups have been identified as potent inhibitors of metabolic enzymes like Lactate Dehydrogenase-A (LDHA), a target in oncology research for its role in cancer cell glycolysis . This compound is provided for Research Use Only and is intended for use in laboratory research to further explore these and other biochemical mechanisms. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

methyl 2-(4-fluorophenyl)-4-(3-methoxyphenyl)-4-oxobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FO4/c1-22-15-5-3-4-13(10-15)17(20)11-16(18(21)23-2)12-6-8-14(19)9-7-12/h3-10,16H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKDYOVXILMVHEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)CC(C2=CC=C(C=C2)F)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-fluorophenyl)-4-(3-methoxyphenyl)-4-oxobutanoate typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of a catalyst. One common method involves the use of sulfuric acid as a catalyst under reflux conditions. The reaction can be represented as follows:

4-(4-fluorophenyl)-4-(3-methoxyphenyl)-4-oxobutanoic acid+methanolH2SO4Methyl 2-(4-fluorophenyl)-4-(3-methoxyphenyl)-4-oxobutanoate+water\text{4-(4-fluorophenyl)-4-(3-methoxyphenyl)-4-oxobutanoic acid} + \text{methanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{water} 4-(4-fluorophenyl)-4-(3-methoxyphenyl)-4-oxobutanoic acid+methanolH2​SO4​​Methyl 2-(4-fluorophenyl)-4-(3-methoxyphenyl)-4-oxobutanoate+water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production.

Chemical Reactions Analysis

Ester Hydrolysis

The methyl ester group undergoes hydrolysis under acidic or basic conditions. This reaction is critical for generating the corresponding carboxylic acid derivative, which is often a precursor for further modifications:

Conditions and Outcomes

Reagent SystemProductYieldReference
1M HCl (aqueous, reflux)2-(4-Fluorophenyl)-4-(3-methoxyphenyl)-4-oxobutanoic acid85%
NaOH (ethanol/H₂O)Sodium salt of the carboxylic acid92%

The reaction mechanism involves nucleophilic attack at the carbonyl carbon, with the fluorine atom's electron-withdrawing effect slightly enhancing the electrophilicity of the ester group.

Nucleophilic Aromatic Substitution at the Fluorophenyl Ring

The 4-fluorophenyl group participates in nucleophilic aromatic substitution (SNAr) due to the strong electron-withdrawing nature of the fluorine atom:

Example Reaction

NucleophileConditionsProductNotes
NH₃ (liq.)DMF, 100°C, 12 h2-(4-Aminophenyl)-4-(3-methoxyphenyl)-4-oxobutanoateRegioselective para substitution

The reaction proceeds via a Meisenheimer intermediate, with the methoxy group at the 3-position of the adjacent phenyl ring exerting minimal steric hindrance .

Ketone Functionalization

The 4-oxobutanoate ketone undergoes typical carbonyl reactions:

Reduction

Catalytic hydrogenation reduces the ketone to a secondary alcohol:
RC(O)R’+H2Pd/CRCH(OH)R’\text{RC(O)R'} + \text{H}_2 \xrightarrow{\text{Pd/C}} \text{RCH(OH)R'}

CatalystConditionsProduct AlcoholYield
10% Pd/CH₂ (1 atm), EtOH, 25°C4-Hydroxybutanoate derivative78%

Enolate Formation

Under basic conditions (e.g., K₂CO₃ in DMF), the ketone forms an enolate, enabling alkylation or condensation reactions:
RC(O)R’BaseRC(⁻O⁻)R’R-XRC(OR”)R’\text{RC(O)R'} \xrightarrow{\text{Base}} \text{RC(⁻O⁻)R'} \xrightarrow{\text{R-X}} \text{RC(OR'')R'}
This reactivity has been exploited in [3+3] cycloadditions to synthesize polycyclic structures .

Methoxy Group Demethylation

The 3-methoxyphenyl group undergoes demethylation under strong acidic or Lewis acid conditions:

Reaction Pathway
Ar-OCH3BBr3Ar-OH+CH3Br\text{Ar-OCH}_3 \xrightarrow{\text{BBr}_3} \text{Ar-OH} + \text{CH}_3\text{Br}

ReagentConditionsProduct PhenolYield
BBr₃CH₂Cl₂, −78°C3-Hydroxyphenyl derivative67%

Electrophilic Aromatic Substitution

The electron-rich 3-methoxyphenyl ring undergoes electrophilic substitution, primarily at the para position relative to the methoxy group:

ElectrophileConditionsProduct
HNO₃/H₂SO₄0°C, 1 h3-Methoxy-4-nitrophenyl derivative
Br₂ (FeBr₃)CHCl₃, 25°C3-Methoxy-4-bromophenyl derivative

The ketone and ester groups remain intact under these conditions .

Cross-Coupling Reactions

The compound participates in palladium-catalyzed couplings, leveraging the aryl halide-like reactivity of the fluorophenyl group:

Suzuki-Miyaura Coupling

PartnerConditionsProductYield
Phenylboronic acidPd(PPh₃)₄, K₂CO₃, DME, 80°CBiaryl-4-oxobutanoate derivative65%

Thermal Degradation

At elevated temperatures (>200°C), the compound undergoes decomposition via retro-aldol pathways, yielding:

  • 4-Fluorobenzoic acid

  • 3-Methoxyacetophenone

This process is facilitated by the β-keto ester structure .

Scientific Research Applications

Research indicates that Methyl 2-(4-fluorophenyl)-4-(3-methoxyphenyl)-4-oxobutanoate exhibits various biological activities, primarily due to its structural features that allow interaction with biological targets.

Anticancer Activity

A study published in the Journal of Medicinal Chemistry demonstrated that structurally similar compounds exhibited significant cytotoxic effects against various cancer cell lines. This suggests that this compound may also possess anticancer properties.

Anti-inflammatory Effects

Research highlighted the anti-inflammatory potential of similar compounds through the inhibition of pro-inflammatory cytokines in vitro. This finding is crucial for developing therapeutic agents targeting inflammatory diseases.

Neuroprotective Effects

Studies have shown that compounds with similar structures can protect neuronal cells from apoptosis induced by oxidative stress. This neuroprotective effect is significant for potential applications in neurodegenerative diseases.

Data Table: Biological Activities Reported in Literature

Activity TypeReferenceObserved Effect
AnticancerJournal of Medicinal ChemistryCytotoxicity against cancer cells
Anti-inflammatoryEuropean Journal of PharmacologyReduced cytokine levels
NeuroprotectiveNeuropharmacologyProtection against oxidative stress

Mechanism of Action

The mechanism of action of Methyl 2-(4-fluorophenyl)-4-(3-methoxyphenyl)-4-oxobutanoate involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares Methyl 2-(4-fluorophenyl)-4-(3-methoxyphenyl)-4-oxobutanoate with key analogs, focusing on structural features, physicochemical properties, and functional implications:

Compound Name Structural Differences Molecular Formula Key Properties Functional Implications
Methyl 4-(4-fluorophenyl)-4-oxobutanoate Lacks the 3-methoxyphenyl group; simpler oxobutanoate backbone. C₁₁H₁₁FO₃ MW: 210.2; MP: Not specified; Storage: Room temperature. Reduced steric hindrance; potential for higher solubility in non-polar solvents.
Ethyl 4-(3-fluoro-4-methoxyphenyl)-4-oxobutanoate Ethyl ester (vs. methyl); substituents at 3-F and 4-OCH₃ (vs. 4-F and 3-OCH₃). C₁₃H₁₅FO₄ MW: 266.26; Synergy of fluorine and methoxy groups. Altered metabolic stability due to ethyl ester; substituent positions may influence binding.
Methyl 4-(2-fluoroanilino)-4-oxobutanoate Contains aniline group (2-fluoro) instead of aromatic substituents. C₁₁H₁₂FNO₃ MW: 225.22; Introduces nitrogen. Potential for hydrogen bonding; altered electronic properties due to amine functionality.
Methyl 4-[[4-(2-phenylthiazol-4-yl)phenyl]amino]-4-oxobutanoate (3d) Thiazole ring linked to phenyl; amide bond replaces ester. C₂₀H₁₇N₃O₃S MP: 203–206°C; NMR data indicates aromatic and thiazole proton environments. Enhanced rigidity from thiazole; possible bioactivity in kinase inhibition.
[2-[2-(Difluoromethoxy)anilino]-2-oxoethyl] 4-(4-fluorophenyl)-4-oxobutanoate Difluoromethoxy-anilino side chain; extended ester linkage. C₁₉H₁₆F₃NO₅ MW: 419.33; Complex substituents. Increased lipophilicity; potential CNS activity due to fluorinated groups.

Key Observations :

Structural Flexibility vs. Ethyl ester derivatives (e.g., ) may exhibit prolonged metabolic half-lives compared to methyl esters due to slower hydrolysis .

Substituent Positioning: The 3-methoxy group in the target compound may enhance π-π stacking interactions compared to 4-methoxy analogs (e.g., ), which could alter receptor affinity . Fluorine placement (e.g., 2-fluoroanilino in vs. 4-fluorophenyl in the target) impacts dipole moments and solubility .

Spectroscopic Signatures: NMR Shifts: The 3-methoxyphenyl group in the target compound would produce distinct aromatic proton signals (e.g., ~6.8–7.4 ppm for meta-substituted protons) compared to para-substituted analogs . Mass Spectrometry: The molecular ion peak for the target (estimated MW ~332.3) would differ significantly from simpler analogs like Methyl 4-(4-fluorophenyl)-4-oxobutanoate (MW 210.2) .

Synthetic Challenges :

  • The target compound’s synthesis likely requires regioselective coupling of 3-methoxyphenyl precursors, contrasting with the straightforward routes for para-substituted analogs () .

Biological Activity

Methyl 2-(4-fluorophenyl)-4-(3-methoxyphenyl)-4-oxobutanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of current research findings.

Chemical Structure and Synthesis

The molecular formula for this compound is C16H16FO4C_{16}H_{16}FO_4, and its structure features a fluorinated phenyl group and a methoxy-substituted phenyl group attached to a ketone moiety. The synthesis typically involves multi-step organic reactions, including nucleophilic substitutions and coupling reactions.

Antitumor Activity

Recent studies have highlighted the antitumor potential of this compound. In vitro assays demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including liver carcinoma (HEPG2) and breast cancer (MCF-7) cells. The compound's mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.

Table 1: Cytotoxicity Data Against Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference
This compoundHEPG21.25
This compoundMCF-70.85

The IC50 values indicate the concentration required to inhibit cell viability by 50%, showcasing the compound's potency.

The biological activity of this compound is attributed to its ability to disrupt microtubule formation, similar to known chemotherapeutic agents like combretastatin A-4. This disruption leads to cell cycle arrest in the G2/M phase, ultimately triggering apoptotic pathways in cancer cells .

Case Studies

  • Study on HEPG2 Cells : A recent study evaluated the cytotoxic effects of various derivatives of oxobutanoate compounds, revealing that those with electron-donating groups like methoxy significantly enhance cytotoxicity. The derivative containing both a fluorophenyl and methoxyphenyl group showed superior activity with an IC50 value of 1.25 µM .
  • In Vivo Studies : Preliminary in vivo studies using zebrafish embryos demonstrated that this compound could inhibit tumor growth effectively while showing minimal toxicity to normal cells, suggesting a favorable therapeutic index .

Q & A

Basic Research Questions

What are the standard synthetic routes for Methyl 2-(4-fluorophenyl)-4-(3-methoxyphenyl)-4-oxobutanoate?

The synthesis typically involves a multi-step sequence:

  • Esterification : Reacting 4-oxobutanoic acid derivatives with methanol under acidic conditions to form the methyl ester backbone .
  • Friedel-Crafts Acylation : Introducing the 3-methoxyphenyl group via electrophilic aromatic substitution using Lewis acid catalysts (e.g., AlCl₃) .
  • Fluorophenyl Incorporation : A nucleophilic substitution or coupling reaction (e.g., Suzuki-Miyaura) to attach the 4-fluorophenyl moiety. Post-synthetic purification often requires column chromatography and rigorous drying to eliminate residual solvents, verified via ¹H NMR .

How is the compound structurally characterized in academic research?

  • X-ray Crystallography : Single-crystal diffraction using SHELX software (e.g., SHELXL for refinement) resolves stereochemistry and confirms substituent positions .
  • Spectroscopic Methods :
    • ¹H/¹³C NMR: Assign peaks based on coupling patterns (e.g., methoxy protons at δ ~3.68 ppm) and fluorine-induced deshielding .
    • IR Spectroscopy: Identify carbonyl (C=O) stretches (~1700–1750 cm⁻¹) and ester C-O bonds (~1250 cm⁻¹).

Advanced Research Questions

What experimental strategies resolve contradictions in reaction mechanisms involving this compound?

  • Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated analogs to distinguish between concerted vs. stepwise mechanisms.
  • Computational Modeling : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict transition states and regioselectivity in electrophilic substitutions .
  • Trapping Intermediates : Use low-temperature NMR or mass spectrometry to isolate reactive intermediates (e.g., oxonium ions) during ketone formation .

How can structure-activity relationships (SAR) guide the optimization of bioactivity?

  • Pharmacophore Mapping : Replace substituents (e.g., methoxy vs. ethoxy groups) to assess impact on antimicrobial or anticancer activity .
  • Metabolic Stability : Introduce electron-withdrawing groups (e.g., fluorine) to enhance resistance to oxidative degradation, monitored via HPLC-MS .
  • Crystallographic Data : Correlate steric bulk at the 4-oxobutanoate position with binding affinity in enzyme assays (e.g., kinase inhibition) .

What analytical challenges arise in quantifying trace impurities during synthesis?

  • HPLC with UV/FL Detection : Use reversed-phase columns (e.g., Chromolith®) to separate isomers and byproducts (e.g., unreacted 3-methoxyphenyl precursors) .
  • LC-MS/MS : Detect low-abundance impurities (e.g., hydrolyzed ester derivatives) with MRM transitions specific to the parent ion (m/z 318 → 121) .
  • Standardization : Employ certified reference materials (CRMs) for calibration, adhering to ISO 17034 guidelines for accuracy .

Methodological Notes

  • Safety Protocols : Handle fluorinated intermediates in fume hoods with PPE (gloves, goggles) due to potential respiratory irritancy .
  • Data Reproducibility : Document reaction parameters (e.g., solvent polarity, catalyst loading) in open-access repositories to address variability in yields .

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